1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea” is a chemical compound with the molecular weight of 199.3 . It is also known as 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea . The compound is stored at room temperature and is in the form of oil .
Synthesis Analysis
Piperidines, which include the 1-methylpiperidin-4-yl group, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O/c1-12(2)10(14)11-8-9-4-6-13(3)7-5-9/h9H,4-8H2,1-3H3,(H,11,14) . This indicates that the compound has 10 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea” are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 40-44 degrees Celsius . It is stored at room temperature and is in the form of oil .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : Researchers have explored the potential of this compound as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically beneficial. Investigating its effects on kinases involved in cancer, inflammation, or neurodegenerative diseases is an active area of study .
- Anticancer Properties : The compound’s structural features suggest it may interfere with cancer cell growth. Scientists are investigating its efficacy against specific cancer types, including lung cancer, breast cancer, and leukemia .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
Future Directions
Given the importance of piperidine derivatives in drug design , future research could focus on developing new synthesis methods for “1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea” and other similar compounds. Additionally, more studies are needed to understand the specific mechanisms of action and potential pharmacological applications of these compounds .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the5-HT6 receptor , which plays a crucial role in cognitive function.
Mode of Action
If it indeed targets the 5-HT6 receptor like its analogs, it may function as an antagonist, blocking the receptor and inhibiting its normal function .
Biochemical Pathways
5-ht6 receptor antagonists are known to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Pharmacokinetics
The compound’s good pharmacokinetic profile is suggested by its use in research .
Result of Action
If it acts as a 5-ht6 receptor antagonist, it could potentially improve cognitive function, as observed with other 5-ht6 receptor antagonists .
properties
IUPAC Name |
1,1-dimethyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12(2)10(14)11-8-9-4-6-13(3)7-5-9/h9H,4-8H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGHLGPFKWILJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea | |
CAS RN |
103985-92-8 |
Source
|
Record name | 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.